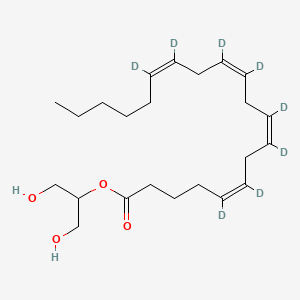

2-Arachidonoylglycerol-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

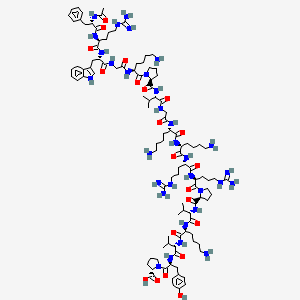

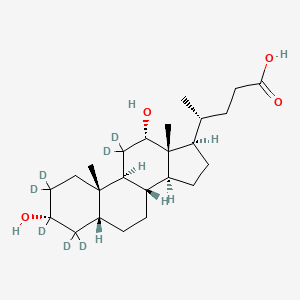

2-Arachidonoylglycerol-d8 is a deuterated analog of 2-arachidonoylglycerol, an endocannabinoid that acts as an endogenous agonist for cannabinoid receptors CB1 and CB2. This compound is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol. It is present at relatively high levels in the central nervous system and plays a significant role in cannabinoid neuromodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-arachidonoylglycerol typically involves a two-step enzymatic process and chemical coupling. One method employs immobilized lipase from Mucor miehei to catalyze the protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran. The same enzyme is used to remove the protective groups in positions 1 and 3, yielding 2-arachidonoylglycerol without isomerization to 1-arachidonoylglycerol .

Industrial Production Methods

Industrial production of 2-arachidonoylglycerol can involve enzymatic alcoholysis in an organic medium. Solvent type and water activity significantly affect the yield of 2-monoacylglycerol, which is a precursor to 2-arachidonoylglycerol. Non-polar solvents accelerate acyl migration, while polar solvents inhibit it .

Chemical Reactions Analysis

Types of Reactions

2-Arachidonoylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions of 2-arachidonoylglycerol include phospholipase C and diacylglycerol lipase, which mediate its formation. The compound can also be synthesized from arachidonic acid-containing diacylglycerol .

Major Products Formed

The major products formed from the reactions of 2-arachidonoylglycerol include various metabolites that play roles in the endocannabinoid system. These metabolites are involved in neuromodulatory effects and other physiological processes .

Scientific Research Applications

2-Arachidonoylglycerol-d8 has numerous scientific research applications across various fields:

Chemistry: It is used to study the synthesis and behavior of endocannabinoids.

Mechanism of Action

2-Arachidonoylglycerol-d8 exerts its effects by acting as a full agonist at both CB1 and CB2 cannabinoid receptors. It is synthesized on demand in postsynaptic membranes through the sequential action of phosphoinositide-specific phospholipase Cβ1 and diacylglycerol lipase α. This process contributes to retrograde signaling upon interaction with presynaptic CB1 receptors . The compound’s interactions with CB1 and CB2 receptors regulate various physiological processes, including memory, pain, anxiety, mood, stress, and neuroprotection .

Comparison with Similar Compounds

2-Arachidonoylglycerol-d8 is similar to other endocannabinoids, such as anandamide (arachidonoylethanolamide). Both compounds are derived from arachidonic acid and play roles in the endocannabinoid system. they exhibit differences in terms of biochemical steps, receptor affinity, and breakdown pathways . Other similar compounds include 2-arachidonoyl-lysophospholipids, which are involved in alternative pathways of 2-arachidonoylglycerol synthesis .

Conclusion

This compound is a valuable compound for scientific research due to its role in the endocannabinoid system and its various applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a crucial tool for understanding and manipulating cannabinoid signaling pathways.

Properties

Molecular Formula |

C23H38O4 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |

InChI Key |

RCRCTBLIHCHWDZ-FBFLGLDDSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC(CO)CO)/[2H])/[2H])/[2H])/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)

![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)